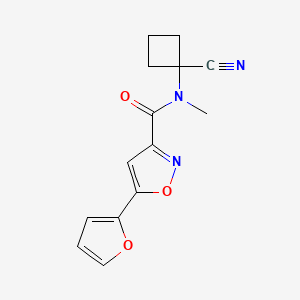
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. The molecule was discovered in 2011 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and the induction of DNA damage response pathways, ultimately resulting in the selective death of cancer cells.
Biochemische Und Physiologische Effekte
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide has been shown to induce DNA damage response pathways in cancer cells, leading to cell cycle arrest and apoptosis. The molecule has also been shown to inhibit ribosomal RNA synthesis, leading to the downregulation of protein synthesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is its selectivity for cancer cells that rely on RNA polymerase I transcription for survival. This makes the molecule a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is its potential toxicity to normal cells, which may limit its therapeutic window.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide. One area of focus could be the development of combination therapies that target multiple pathways in cancer cells, potentially enhancing the efficacy of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide. Another area of focus could be the development of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide treatment. Finally, further research is needed to better understand the potential toxicity of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide to normal cells and to develop strategies to mitigate this toxicity.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 1-cyanocyclobutane in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,2-oxazole-3-carboxamide to form N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively target cancer cells that rely on RNA polymerase I transcription for survival. This makes N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide a promising candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17(14(9-15)5-3-6-14)13(18)10-8-12(20-16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGVNDQVCZNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CO2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)
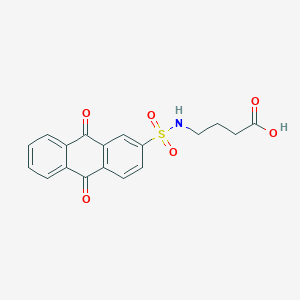
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)
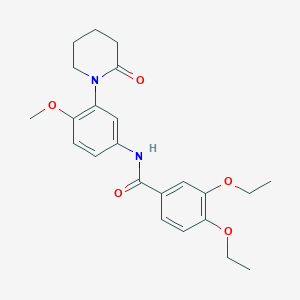
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)
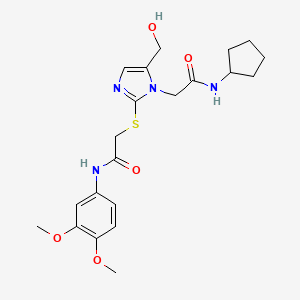
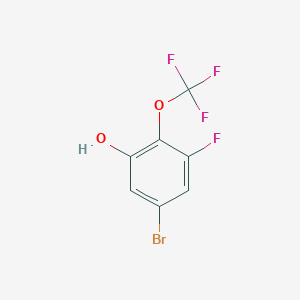
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)